An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The molecule 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid class, represents a scaffold of significant interest due to the established biological activities of related structures. Quinoline derivatives, for instance, have been explored for their anti-tuberculosis properties.[1] The ultimate success of such a candidate, however, is not dictated by its biological activity alone. The physicochemical properties of a drug molecule are paramount, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2]
This guide provides an in-depth technical framework for the characterization of 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid. As no comprehensive experimental dataset for this specific molecule is readily available in public repositories, this document adopts the perspective of a senior application scientist, outlining a predictive and strategic approach to its physicochemical profiling. We will leverage data from structurally similar compounds to establish reasoned hypotheses and detail the self-validating experimental protocols required for definitive characterization. This methodology serves as a robust template for the evaluation of novel chemical entities.
The core structure of our target molecule is presented below. Its key features—a quinoline core, a carboxylic acid group, a chloro substituent, and a thiophene moiety—all contribute to its overall physicochemical behavior.
Caption: Chemical structure of 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid.
Molecular and Computational Properties
Prior to embarking on laboratory-based characterization, a computational assessment provides a foundational dataset. These predicted properties are instrumental in guiding experimental design, such as selecting appropriate solvent systems or anticipating analytical challenges. The properties for our target molecule are predicted based on its structure, and for context, compared with related quinoline derivatives found in public databases like PubChem.
| Property | Predicted/Computed Value (Target Molecule) | Comparative Compound | Value | Source |
| Molecular Formula | C₁₄H₈ClNO₂S | 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | C₁₇H₁₂ClNO₂ | [3] |
| Molecular Weight | 293.74 g/mol | 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | 297.7 g/mol | [3] |
| XLogP3 | ~4.0 (Estimated) | 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | 4.4 | [3] |
| Hydrogen Bond Donors | 1 | 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | 3 | [3] |
| Polar Surface Area | 69.5 Ų (Estimated) | 2-chloroquinoline-4-carboxylic acid | 50.2 Ų | [4] |
Note: Values for the target molecule are estimates based on its structure, as direct experimental data is not available. This table underscores the necessity of the experimental verification outlined below.
Solubility Profile: A Cornerstone of Druggability
Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can severely hamper oral absorption, leading to suboptimal therapeutic efficacy. For an acidic compound like 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid, solubility is expected to be highly pH-dependent.
Causality Behind Experimental Choices:
The experimental workflow for solubility determination is designed to assess both kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This mimics the conditions of high-throughput screening. Thermodynamic solubility, conversely, represents the true equilibrium concentration and is more relevant for formulation development. Given the carboxylic acid moiety (pKa ~4-5) and the quinoline nitrogen (a weak base), a pH-dependent solubility profile is anticipated. Therefore, measurements must be conducted across a physiologically relevant pH range (e.g., pH 2.0, 5.0, and 7.4).
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Detailed Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol is a self-validating system because the continued presence of solid material at the end of the experiment confirms that an equilibrium between the solid and dissolved states was achieved.
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Preparation: Add an excess amount (e.g., 1-2 mg) of solid 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid to a series of vials.
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Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (pH 2.0, 5.0, and 7.4).
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Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
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Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm filter to remove any remaining micro-precipitates.
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Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve must be run in parallel for accurate quantification.
Expected Outcome: Solubility is expected to be lowest at pH 2.0 and significantly higher at pH 7.4, where the carboxylic acid is deprotonated to the more soluble carboxylate salt. For instance, the related 2-chloroquinoline-4-carboxylic acid has a solubility of >31.1 µg/mL at pH 7.4.[4]
Ionization Constant (pKa): The Key to In Vivo Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For our target compound, two ionizable centers exist: the acidic carboxylic acid group and the basic quinoline nitrogen. These pKa values are critical as they dictate the charge state of the molecule in different physiological compartments (e.g., stomach vs. intestine), which in turn affects solubility, permeability, and target binding.
Causality Behind Experimental Choices:
Potentiometric titration is a gold-standard, direct method for pKa determination. It involves monitoring the pH of a solution as a titrant (acid or base) is added. The inflection points in the resulting titration curve correspond to the pKa values. However, for compounds with low aqueous solubility, this method can be challenging. A more robust and high-throughput alternative is UV-metric titration, which measures the change in the compound's UV-Vis absorbance spectrum as a function of pH. The rationale is that the ionized and neutral forms of the molecule will have different chromophores and thus distinct absorbance spectra.
Detailed Protocol: pKa Determination by UV-Metric Titration
This protocol is self-validating through the acquisition of a full spectral dataset across a wide pH range, allowing for the deconvolution of spectra corresponding to the neutral, anionic, and cationic species.
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Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.
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Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
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Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a set of samples with identical total compound concentration but varying pH. The final co-solvent concentration should be kept low (<1%) to minimize its effect on the pKa.
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Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
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Data Analysis: Use specialized software to analyze the pH-dependent spectral changes. The software applies algorithms (e.g., factor analysis) to identify the pKa values that best describe the transition between the different ionic species' spectra.
Expected Outcome: The carboxylic acid group is expected to have a pKa in the range of 4-5. The quinoline nitrogen, being a weak base, will have a pKa for its conjugate acid likely in the range of 3-5. Computational methods can provide initial estimates to guide the experimental pH range.[5][6]
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the "greasiness" of a molecule, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Causality Behind Experimental Choices:
The traditional shake-flask method, which measures the partitioning of a compound between octanol and water, is the benchmark for LogP determination. However, it is labor-intensive. A widely adopted, higher-throughput method is reverse-phase HPLC (RP-HPLC). This technique relies on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the unknown can be determined. To measure the pH-dependent LogD, the mobile phase is buffered at the desired pH (e.g., 7.4).
Detailed Protocol: LogD₇.₄ Determination by RP-HPLC
This protocol is validated by the linear relationship established using a set of well-characterized standard compounds, ensuring the retention time accurately reflects lipophilicity.
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System Preparation: Use a C18 HPLC column. The mobile phase consists of an aqueous buffer (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
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Calibration: Prepare solutions of at least five standard compounds with known LogP values that span the expected lipophilicity of the target compound.
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Standard Analysis: Inject each standard and record its retention time (t_R_). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time.
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Calibration Curve: Plot the log(k') of the standards against their known LogP values. The plot should be linear.
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Sample Analysis: Inject the target compound under the identical chromatographic conditions and determine its retention time and capacity factor.
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LogD Calculation: Using the equation of the linear regression from the calibration curve, calculate the LogD₇.₄ of the target compound from its log(k') value.
Expected Outcome: Given the predicted XLogP3 of ~4.0, the molecule is expected to be quite lipophilic. The experimental LogD at pH 7.4 will likely be lower than the LogP because the carboxylic acid will be ionized, increasing its hydrophilicity. This balance is critical; high lipophilicity aids membrane crossing but can also lead to poor solubility and increased metabolic turnover.
Conclusion: Synthesizing Data for a Holistic Profile
The physicochemical characterization of 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid is a multi-faceted process that requires a strategic, evidence-based approach. By integrating computational predictions with rigorous, self-validating experimental protocols, researchers can build a comprehensive data package. This package, encompassing solubility, pKa, and lipophilicity, is fundamental to understanding the molecule's ADMET profile and making informed decisions in the drug development pipeline. The methodologies detailed herein provide a robust framework for the evaluation of this, and any other, novel chemical entity, ensuring that scientific integrity and logical progression guide the path from discovery to clinical application.
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